molecular formula C19H26O2 B12424180 3-O-Methyl Estradiol-d5

3-O-Methyl Estradiol-d5

Cat. No.: B12424180
M. Wt: 291.4 g/mol
InChI Key: ULAADVBNYHGIBP-NYGTTWGLSA-N
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Description

3-O-Methyl Estradiol-d5 is a deuterated form of 3-O-Methyl Estradiol, a derivative of estradiol, which is a naturally occurring estrogen hormone. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl Estradiol-d5 typically involves the methylation of estradiol. The process begins with estradiol, which undergoes a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield 3-O-Methyl Estradiol. The deuterated form is obtained by using deuterated reagents and solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-O-Methyl Estradiol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield estrone derivatives, while reduction can regenerate estradiol derivatives .

Scientific Research Applications

3-O-Methyl Estradiol-d5 is widely used in scientific research due to its stability and deuterium labeling. Some of its applications include:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-Methyl Estradiol-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are essential .

Properties

Molecular Formula

C19H26O2

Molecular Weight

291.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-3-methoxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1/i3D2,5D2,15D

InChI Key

ULAADVBNYHGIBP-NYGTTWGLSA-N

Isomeric SMILES

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC)([2H])[2H])([2H])[2H])CC[C@@H]3O)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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